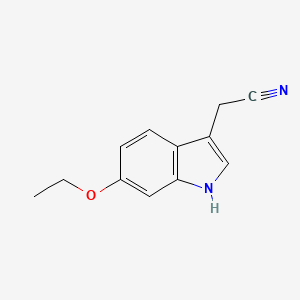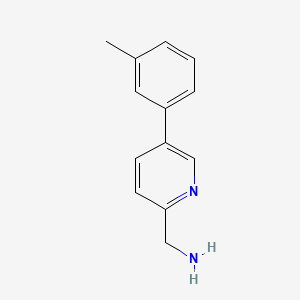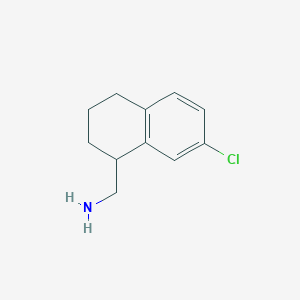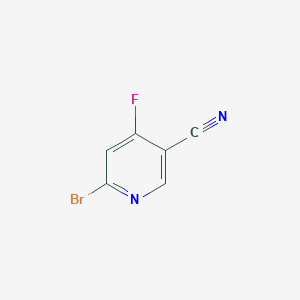![molecular formula C13H13NO B11902505 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 87700-47-8](/img/structure/B11902505.png)
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique tetracyclic structure, which includes a cyclobutane ring fused to a quinoline moiety. The presence of two methyl groups at positions 2 and 4 further distinguishes this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves the photocycloaddition of 4-alkoxy-2-quinolone systems with olefins. For instance, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the formation of the correct adducts.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the photocycloaddition process, ensuring consistent light exposure, and maintaining the required reaction conditions to achieve high yields.
化学反応の分析
Types of Reactions
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties may be useful in developing new materials or catalysts.
作用機序
The mechanism by which 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar quinoline core but lack the cyclobutane ring.
Cyclobuta[c]quinolin-3-ones: These compounds have a similar tetracyclic structure but may differ in the substitution pattern.
Uniqueness
The uniqueness of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one lies in its specific substitution pattern and the presence of the cyclobutane ring
特性
CAS番号 |
87700-47-8 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H13NO/c1-8-7-10-9-5-3-4-6-11(9)14(2)13(15)12(8)10/h3-6,8H,7H2,1-2H3 |
InChIキー |
VCRWJZWLPVSEPY-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C1C(=O)N(C3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)



![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)


